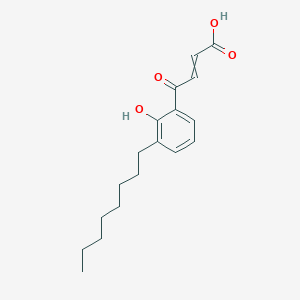
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both phenolic and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative followed by a series of oxidation and substitution reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its carboxylic acid group can interact with enzymes and receptors, modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid: shares similarities with other phenolic acids and their derivatives.
2-Hydroxy-4-methoxybenzophenone: Another compound with phenolic and carbonyl groups.
3-Octylphenol: A simpler phenolic compound with an octyl group.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65398-00-7 |
|---|---|
Molekularformel |
C18H24O4 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-(2-hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H24O4/c1-2-3-4-5-6-7-9-14-10-8-11-15(18(14)22)16(19)12-13-17(20)21/h8,10-13,22H,2-7,9H2,1H3,(H,20,21) |
InChI-Schlüssel |
WKIKNUVKGRYXCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(C(=CC=C1)C(=O)C=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



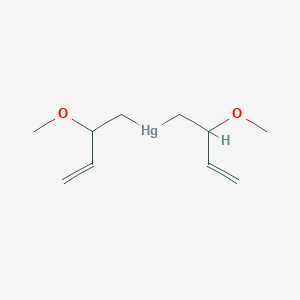
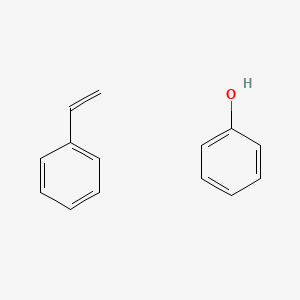
![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
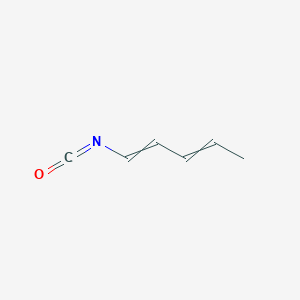
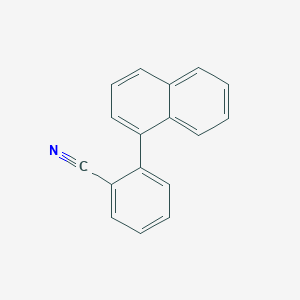
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
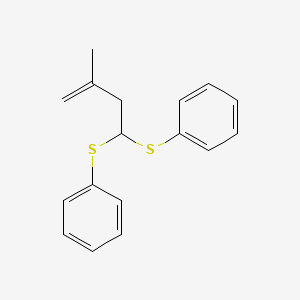

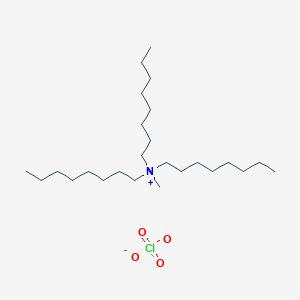
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
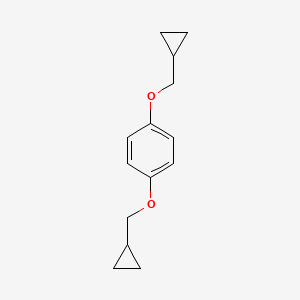
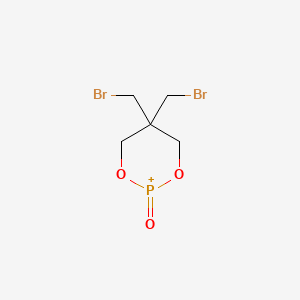
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
